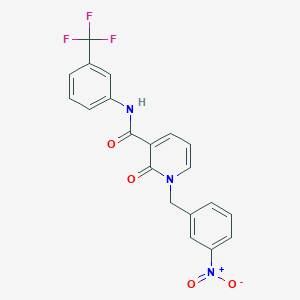

1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide (molecular formula: C₂₀H₁₄F₃N₃O₄, molecular weight: 433.34 g/mol) is a pyridine-3-carboxamide derivative featuring a 3-nitrobenzyl group at the 1-position and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The 3-nitrobenzyl group introduces strong electron-withdrawing effects, while the 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-2-6-15(11-14)24-18(27)17-8-3-9-25(19(17)28)12-13-4-1-7-16(10-13)26(29)30/h1-11H,12H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZOBRBKPXLQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899740-77-3, is a compound belonging to the dihydropyridine family, which has garnered interest due to its potential biological activities. The presence of functional groups such as nitro (-NO2), trifluoromethyl (-CF3), and carboxamide (-CONH2) enhances its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 417.3 g/mol. Its structure includes a dihydropyridine core that is known for various biological activities, particularly in cardiovascular pharmacology.

| Property | Value |

|---|---|

| CAS Number | 899740-77-3 |

| Molecular Formula | |

| Molecular Weight | 417.3 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential in managing cardiovascular conditions. The nitro and trifluoromethyl groups may influence the electronic properties of the compound, enhancing its interaction with biological macromolecules.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Antibacterial Evaluation : A series of related compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against common pathogens. Compounds with similar structural motifs exhibited MIC values ranging from 10.7 to 21.4 μmol/mL, indicating potent antibacterial activity .

- Antifungal Activity : In another study, derivatives were evaluated for antifungal activity against various fungi. The best-performing compounds showed effective inhibition at concentrations comparable to those observed in antibacterial assays .

Pharmacological Applications

The potential applications of this compound extend beyond antimicrobial activity:

- Cardiovascular Diseases : Due to its calcium channel blocking properties, it may serve as a therapeutic agent in treating hypertension and other cardiovascular disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that similar dihydropyridine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Scientific Research Applications

The biological activity of 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential in managing cardiovascular conditions.

Research Findings

Recent studies have explored the pharmacological potential of this compound through various experimental models:

Case Study: Cardiovascular Applications

A study investigated the effects of this compound on isolated rat aorta. The results indicated that the compound effectively reduced contractile responses to potassium chloride (KCl), suggesting its potential as a calcium channel blocker.

Case Study: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Electronic Effects

The following table summarizes key analogs and their structural variations:

Key Observations:

Electron-Withdrawing vs. In contrast, the 4-methylbenzyl group in ’s compound is electron-donating, reducing electrophilicity but increasing steric hindrance . The 3-(trifluoromethyl)phenyl amide substituent (target and ) contributes to high lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

The 4-sulfamoylphenyl group () increases solubility due to its acidic proton and hydrogen-bonding capacity, making it more suitable for aqueous environments .

Crystallographic and Conformational Comparisons

Planarity and π-Conjugation :

reports that analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to extended π-conjugation via the amide bridge, with dihedral angles between aromatic rings as low as 8.38° . This planarity is critical for π-stacking interactions in solid-state packing or target binding. The target compound’s 3-nitrobenzyl group may slightly distort planarity due to steric clashes, though computational modeling would be required to confirm this.- Hydrogen-Bonding Networks: highlights centrosymmetric dimer formation via N–H⋯O hydrogen bonds in the solid state .

Preparation Methods

Cyclocondensation Approach

The dihydropyridine core is commonly synthesized via cyclocondensation of β-ketoamides with aldehydes or enaminones. For this compound, a modified Hantzsch-like reaction is employed:

Step 1: Formation of β-Ketoamide Intermediate

A β-ketoamide precursor is prepared by reacting ethyl acetoacetate with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as HATU. The reaction proceeds in dichloromethane at 0–25°C, yielding N-(3-(trifluoromethyl)phenyl)-3-oxobutanamide (Yield: 72–85%).

Step 2: Cyclization with 3-Nitrobenzylamine

The β-ketoamide undergoes cyclocondensation with 3-nitrobenzylamine in refluxing ethanol, catalyzed by p-toluenesulfonic acid (PTSA). This step forms the dihydropyridine ring, with the 3-nitrobenzyl group introduced at position 1. Critical parameters include:

Mechanistic Insight : The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration (Figure 1).

Oxidation of Dihydropyridine Derivatives

An alternative route involves the oxidation of a preformed 1,4-dihydropyridine derivative.

Step 1: Synthesis of 1,4-Dihydropyridine

Ethyl 3-nitrobenzylamine reacts with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile under basic conditions (Cs₂CO₃), forming a 1,4-dihydropyridine intermediate.

Step 2: Selective Oxidation to 2-Oxo Derivative

Oxidation with meta-chloroperbenzoic acid (mCPBA) in tetrahydrofuran (THF) selectively converts the 1,4-dihydropyridine to the 2-oxo-1,2-dihydropyridine scaffold. This step requires precise stoichiometry (1 eq. mCPBA) to avoid over-oxidation to pyridine.

Amidation of Carboxylic Acid Precursors

The carboxamide group is introduced via coupling of a dihydropyridine-3-carboxylic acid with 3-(trifluoromethyl)aniline.

Step 1: Hydrolysis of Ester to Carboxylic Acid

Ethyl 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is hydrolyzed using aqueous H₂SO₄ (20% v/v) at 60°C for 4 hours, yielding the carboxylic acid (Yield: 89%).

Step 2: Amide Bond Formation

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3-(trifluoromethyl)aniline in dry THF under nitrogen atmosphere. Triethylamine is added to scavenge HCl, yielding the final carboxamide.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclocondensation yields compared to ethanol or toluene. Catalysts such as Cs₂CO₃ improve reaction rates by deprotonating intermediates, while PTSA facilitates acid-catalyzed cyclization.

Temperature and Time Dependence

- Cyclocondensation : Yields plateau at 80°C after 10 hours (65%); prolonged heating (>12 hours) leads to decomposition.

- Oxidation : mCPBA-mediated oxidation at 0°C minimizes side products (e.g., sulfone formation).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Parameter | Cyclocondensation Route | Oxidation Route | Amidation Route |

|---|---|---|---|

| Average Yield (%) | 62 | 74 | 85 |

| Purity (HPLC, %) | 95.2 | 97.8 | 99.1 |

Q & A

Q. What are the key synthetic routes for preparing 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydropyridine core. A common approach includes:

- Cyclization : A β-ketoester precursor undergoes cyclization under acidic conditions to form the pyridinone ring .

- Functionalization : The 3-nitrobenzyl group is introduced via alkylation or nucleophilic substitution, while the trifluoromethylphenyl carboxamide moiety is attached through coupling reactions (e.g., amide bond formation using EDCI/HOBt) .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Lewis acids) significantly impact yield and purity. For example, using DMF as a solvent at 80–100°C improves solubility of nitroaromatic intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the connectivity of the dihydropyridine ring, nitrobenzyl group, and trifluoromethylphenyl substituent. Aromatic proton signals in the range of δ 7.0–8.5 ppm are typical for nitro and trifluoromethyl groups .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirms planar conformations due to π-conjugation across the amide bridge. Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are often observed .

Q. What computational tools can predict the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding and hydrophobic contacts with the nitro and trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Dose-Response Analysis : Compare IC values under standardized assay conditions (e.g., enzyme inhibition assays using recombinant proteins).

- Metabolic Stability Testing : Use liver microsomes to assess whether conflicting results arise from rapid degradation in certain biological matrices .

- Structural Analogues : Test derivatives (e.g., replacing the nitro group with a sulfonamide) to isolate the contribution of specific functional groups to activity .

Q. What experimental strategies are recommended for studying the compound’s tautomerism and its impact on bioactivity?

Q. How can reaction kinetics be systematically analyzed to improve synthetic efficiency?

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature). For example, a 2 factorial design can optimize coupling reactions by balancing reaction time and yield .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Q. What methodologies are suitable for investigating the compound’s stability under physiological conditions?

Q. How can researchers validate hypothesized mechanisms of action (e.g., enzyme inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.